Halofuginone

Description

This compound has been reported in Hydrangea febrifuga with data available.

This compound is an orally-active quinazolinone alkaloid with potential antineoplastic activity. This compound interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.

See also: this compound Hydrobromide (active moiety of).

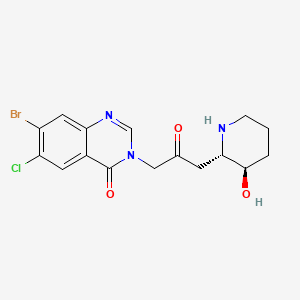

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVASCWIMLIKXLA-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339439 | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-20-2, 868851-54-1, 7695-84-3 | |

| Record name | Halofuginone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFUGINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFUGINONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halofuginone's Molecular Targets in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone, a synthetic derivative of the natural alkaloid febrifugine (B1672321), has demonstrated potent anti-cancer activities through a multi-targeted mechanism of action. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in cancer cells, focusing on the inhibition of Transform-ing Growth Factor-β (TGF-β) signaling, the targeting of prolyl-tRNA synthetase (ProRS) leading to an amino acid starvation response, and the modulation of the Akt/mTORC1 pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential in oncology.

Core Molecular Targets and Mechanisms of Action

This compound exerts its anti-neoplastic effects by engaging multiple intracellular targets, leading to the disruption of key signaling pathways that are often dysregulated in cancer. The primary mechanisms of action are centered around three interconnected cellular processes.

Inhibition of TGF-β Signaling

A cardinal anti-cancer effect of this compound is its ability to interfere with the TGF-β signaling pathway, which plays a pivotal role in tumor progression, metastasis, and fibrosis.[1][2] this compound's inhibitory action is primarily focused on the downstream components of the pathway.

Specifically, this compound has been shown to inhibit the phosphorylation of Smad3, a key receptor-activated Smad protein that, upon activation, translocates to the nucleus to regulate the transcription of target genes.[1][3][4] By preventing Smad3 phosphorylation, this compound effectively blocks the transduction of TGF-β signals that promote cancer cell invasion, migration, and the deposition of extracellular matrix components that contribute to the tumor microenvironment.[5][6]

Targeting Prolyl-tRNA Synthetase (ProRS) and Induction of the Amino Acid Starvation Response (AAR)

This compound functions as a potent, ATP-dependent inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[1][7] This inhibition mimics a state of proline deprivation, leading to an accumulation of uncharged prolyl-tRNAs. This accumulation triggers a cellular stress signaling cascade known as the Amino Acid Starvation Response (AAR) or the Integrated Stress Response (ISR).[1][3]

The key molecular events following ProRS inhibition include:

-

Activation of GCN2 Kinase: The accumulation of uncharged tRNA activates the General Control Nonderepressible 2 (GCN2) kinase.[1]

-

Phosphorylation of eIF2α: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1]

-

Inhibition of Global Protein Synthesis: Phosphorylated eIF2α leads to a general attenuation of protein synthesis, thereby slowing down cancer cell proliferation.[1][7]

-

Selective Translation of ATF4: Paradoxically, phosphorylated eIF2α also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key regulator of the ISR.[1]

-

Depletion of NRF2: The AAR-induced repression of global protein synthesis leads to the rapid depletion of short-lived proteins, including Nuclear factor erythroid 2-related factor 2 (NRF2).[5][7] NRF2 is a transcription factor that confers resistance to chemotherapy and radiotherapy in cancer cells.[7]

Inhibition of the Akt/mTORC1 Signaling Pathway

In certain cancer types, such as colorectal cancer, this compound has been demonstrated to inhibit the Akt/mTORC1 signaling pathway.[5][8][9] This pathway is a central regulator of cell growth, proliferation, and metabolism. By downregulating the phosphorylation of Akt and key downstream effectors of mTORC1, this compound can suppress the Warburg effect (aerobic glycolysis) and inhibit cancer cell proliferation.[8][9]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the efficacy of this compound against various cancer cell lines and its interaction with its molecular targets.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| HepG2 | Hepatocellular Carcinoma | MTS Proliferation Assay | IC50 | 72.7 nM | [1] |

| HCT116 | Colorectal Carcinoma | MTT Assay | Viability Reduction | Dose-dependent (5, 10, 20 nM) | [10] |

| PC-Sw | Pancreatic Cancer | Clonogenic Survival | DMF | 1.6 | [11] |

| HT29 | Colorectal Carcinoma | Clonogenic Survival | DMF | 1.3 | [11] |

| Human Corneal Fibroblasts | - | Reduction of fibrotic markers | Effective Concentration | 10 ng/ml | [2] |

Table 1: Cellular Potency of this compound in Cancer Cell Lines. IC50 (half-maximal inhibitory concentration) and DMF (dose modification factor for radiosensitization) values are presented.

| Target | Organism | Assay | Metric | Value | Reference |

| Prolyl-tRNA Synthetase (ProRS) | Human | tRNA Charging Assay | Ki | 18.3 nM | [7] |

| Prolyl-tRNA Synthetase (PfProRS) | P. falciparum | Aminoacylation Assay | IC50 | 11 nM | [4] |

| Prolyl-tRNA Synthetase (HsProRS) | Human | Aminoacylation Assay | IC50 | 2.13 µM | [4] |

| Prolyl-tRNA Synthetase (ProRS) | - | [3H] Halofuginol Binding | - | ATP-dependent | [7][8] |

Table 2: Biochemical Activity of this compound against Prolyl-tRNA Synthetase. Ki (inhibition constant) and IC50 values are presented.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular targets of this compound.

Cell Viability and Proliferation Assays (MTS/MTT)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

A solution containing a tetrazolium salt (MTS or MTT) is added to each well.

-

Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

-

The absorbance of the formazan product is measured using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[1]

-

Western Blotting for Signaling Pathway Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status.

-

Methodology:

-

Cancer cells are treated with this compound for various time points.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Smad3, total Smad3, phospho-Akt, total Akt, phospho-eIF2α).[3][9][12]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software.

-

Prolyl-tRNA Synthetase (ProRS) Inhibition Assays

-

[3H] Halofuginol Binding Assay:

-

tRNA Charging Assay:

-

The assay measures the attachment of proline to its cognate tRNA, catalyzed by ProRS.

-

The reaction is carried out in the presence of [3H]-proline and varying concentrations of this compound.

-

The amount of [3H]-proline incorporated into tRNA is quantified to determine the inhibitory activity of this compound.[7]

-

Amino Acid Starvation Response (AAR) Assay

-

Principle: The activation of the AAR is typically assessed by measuring the phosphorylation of eIF2α and the expression of its downstream target, ATF4.

-

Methodology:

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Caption: this compound inhibits TGF-β signaling by blocking Smad3 phosphorylation.

Caption: this compound inhibits ProRS, inducing the Amino Acid Starvation Response.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to concurrently inhibit pro-tumorigenic signaling pathways, including TGF-β and Akt/mTORC1, while also inducing a cellular stress response that can overcome chemoresistance, underscores its therapeutic potential. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and its derivatives as novel cancer therapeutics. Future investigations should focus on elucidating the context-dependent efficacy of this compound across a broader range of cancer types and its potential for synergistic combinations with existing anti-cancer drugs.

References

- 1. Effect of this compound on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Inhibition of TGF-β signaling with this compound can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. This compound Enhances the Radiation Sensitivity of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino acid response by this compound in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

Halofuginone Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone (HF), a synthetic derivative of the plant alkaloid febrifugine (B1672321), has garnered significant scientific interest due to its broad spectrum of biological activities.[1] Initially explored for its antimalarial properties, research has revealed its potent antifibrotic, anti-inflammatory, antiangiogenic, and anticancer effects.[1][2][3][4] These therapeutic potentials stem from its ability to modulate several critical intracellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of this compound action, focusing on its inhibition of prolyl-tRNA synthetase, the TGF-β pathway, and Akt/mTORC1 signaling. It is designed to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Pathways of this compound Action

This compound exerts its multifaceted effects primarily through two interconnected mechanisms: the activation of the Amino Acid Response (AAR) pathway and the inhibition of Transforming Growth Factor-beta (TGF-β) signaling.[1][2] Recent evidence also points to a significant role in suppressing the Akt/mTORC1 pathway, a central regulator of cell growth and metabolism.[5]

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway

The most fundamental action of this compound is its direct inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme for protein synthesis.[2][6]

Mechanism of Action: this compound acts as a competitive inhibitor of ProRS, binding to its active site in an ATP-dependent manner and mimicking the prolyl-adenylate intermediate.[2][6][7] This prevents the charging of tRNA with proline, leading to an intracellular accumulation of uncharged tRNAPro.[2][6] The cell interprets this accumulation as a sign of proline starvation, thereby triggering a conserved stress response pathway known as the Amino Acid Response (AAR).[1][8][9]

The central kinase in the AAR pathway is the General Control Nonderepressible 2 (GCN2).[8][9] Uncharged tRNA binds to and activates GCN2, which then phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[8] While phosphorylated eIF2α leads to a transient reduction in global protein synthesis, it paradoxically enhances the translation of specific mRNAs, most notably the transcription factor Activating Transcription Factor 4 (ATF4).[8][10] ATF4 then translocates to the nucleus to activate the transcription of genes involved in stress adaptation.[8]

A major consequence of AAR activation by this compound is the selective and potent inhibition of T helper 17 (Th17) cell differentiation.[1][8][11][12] Th17 cells are key mediators of autoimmunity, and their suppression by this compound underscores its therapeutic potential in inflammatory diseases.[1][8][13] This inhibition can be reversed by the addition of excess proline, confirming that the effect is mediated through the AAR pathway.[6][8]

Figure 1: this compound-induced Amino Acid Response (AAR) pathway.

Inhibition of the TGF-β Signaling Pathway

This compound is a well-documented inhibitor of the TGF-β signaling pathway, which is central to its potent antifibrotic effects.[2][14][15]

Mechanism of Action: TGF-β ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[16] This leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4][16] Activated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those for collagen and other extracellular matrix (ECM) proteins.[1][4]

This compound specifically interferes with this cascade by inhibiting the phosphorylation of Smad3.[1][14][15][17] The inhibitory effect appears to be specific to Smad3, as Smad2 activation is generally unaffected.[15] The precise mechanism of Smad3 inhibition may involve the activation of upstream kinases like PI3K/Akt and MAPK/ERK, which can prevent Smad3 phosphorylation.[4][18] Additionally, some studies report that this compound can increase the expression of the inhibitory Smad, Smad7, and decrease levels of the TGF-β Receptor II, further dampening the pathway's activity.[3][19] By blocking Smad3-mediated transcription, this compound effectively reduces the synthesis of type I collagen and other ECM components, thereby preventing and potentially reversing tissue fibrosis.[4][15][20]

Figure 2: this compound-mediated inhibition of the TGF-β/Smad3 pathway.

Suppression of the Akt/mTORC1 Signaling Pathway

The PI3K/Akt/mTOR pathway is a pivotal regulator of cell survival, proliferation, and metabolism. This compound has been shown to inhibit this pathway, particularly in the context of cancer.[5][21]

Mechanism of Action: The Akt/mTORC1 signaling cascade is typically activated by growth factors. This leads to the sequential activation of PI3K and Akt, culminating in the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[5] mTORC1 then phosphorylates downstream effectors like p70S6 kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[5][22]

This compound treatment leads to the downregulation of phosphorylated (active) Akt, mTORC1, p70S6K, and 4E-BP1.[5][22][23] This suppression inhibits cell proliferation and can induce apoptosis.[5][21] One proposed link between the AAR and mTORC1 pathways is that AAR activation can lead to the proteasomal degradation of mTOR, effectively cross-regulating the two pathways.[24] In cancer cells, inhibiting the Akt/mTORC1 axis also dampens the Warburg effect (aerobic glycolysis) by suppressing key players like glucose transporter 1 (GLUT1) and hexokinase-II (HK-II), contributing to this compound's anticancer activity.[5][22]

Figure 3: this compound-mediated suppression of the Akt/mTORC1 pathway.

Quantitative Data Summary

The potency of this compound varies depending on the specific biological target and system. The following tables summarize key quantitative data from the literature.

Table 1: IC₅₀ Values of this compound for Various Targets

| Target System | Target Molecule/Process | Reported IC₅₀ | Reference(s) |

| Murine & Human T Cells | Th17 Cell Differentiation | 3.6 ± 0.4 nM | [12] |

| Plasmodium falciparum | Prolyl-tRNA Synthetase (ProRS) | 9.0 nM - 11 nM | [25][26] |

| Toxoplasma gondii | Prolyl-tRNA Synthetase (ProRS) | 5.41 nM | [26] |

| Human | Prolyl-tRNA Synthetase (ProRS) | 10.65 nM | [26] |

| Human | Prolyl-tRNA Synthetase (ProRS) | 2.13 µM | [25] |

| P. falciparum (Dd2 strain) | Parasite Growth | ~7-fold increase with excess proline | [6] |

Table 2: Effective Concentrations of this compound in In Vitro Studies

| Cell Type / System | Effect | Effective Concentration | Reference(s) |

| Human Corneal Fibroblasts | Inhibition of TGF-β-induced fibrotic markers | 10 ng/mL | [27] |

| Glomerular Mesangial Cells | Complete inhibition of proliferation | 50 ng/mL | [20] |

| Fibroblast Cultures | Reduction of α2(I) collagen mRNA | 10⁻⁸ M | [15] |

| Uterine Leiomyoma Cells | Reduction of p-AKT and p-p70S6K | 20 nM | [21] |

Key Experimental Protocols

Reproducible and robust experimental design is critical for studying the effects of this compound. Below are detailed methodologies for key assays.

Figure 4: General experimental workflow for studying this compound's effects.

Protocol 1: Western Blot Analysis of TGF-β Pathway Inhibition (p-Smad3)

This protocol describes how to measure the inhibitory effect of this compound on TGF-β-induced Smad3 phosphorylation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., human corneal fibroblasts, NIH/3T3 fibroblasts) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize phospho-Smad3 intensity to total Smad3 intensity to determine the relative phosphorylation level.

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Collagen Gene Expression

This protocol is for quantifying changes in the mRNA levels of collagen type I (e.g., COL1A1) following this compound treatment.

-

Cell Culture and Treatment:

-

Culture cells as described in Protocol 1. Treatment duration with this compound and TGF-β may be longer (e.g., 24-48 hours) to allow for transcriptional changes.

-

-

RNA Isolation and cDNA Synthesis:

-

Wash cells with PBS and lyse them using a buffer such as TRIzol.

-

Isolate total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (COL1A1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls (NTC) to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative expression of the target gene using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then normalize this value to the control/untreated sample (ΔΔCt).

-

The fold change in gene expression is typically calculated as 2-ΔΔCt.

-

Conclusion

This compound is a potent small molecule that disrupts fundamental cellular processes through the targeted inhibition of key signaling pathways. Its dual action of inducing the Amino Acid Response via ProRS inhibition and suppressing the pro-fibrotic TGF-β/Smad3 pathway provides a strong mechanistic basis for its observed therapeutic effects in diseases ranging from fibrosis to cancer and autoimmunity.[4] Furthermore, its ability to downregulate the Akt/mTORC1 signaling cascade adds another dimension to its anticancer potential.[5] The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate and harness the unique pharmacological profile of this compound. Continued exploration of these pathways will be crucial for optimizing its clinical application and developing next-generation therapeutics.

References

- 1. This compound — The Multifaceted Molecule [mdpi.com]

- 2. What is the mechanism of action of this compound and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 3. Inhibition of TGF-β signaling with this compound can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. This compound Disrupted Collagen Deposition via mTOR‐eIF2α‐ATF4 Axis to Enhance Chemosensitivity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits TH17 cell differentiation by activating the amino acid starvation response [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of transforming growth factor beta signaling by this compound as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of glomerular mesangial cell proliferation and extracellular matrix deposition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Amino acid response by this compound in Cancer cells triggers autophagy through proteasome degradation of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. This compound down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofuginone: A Comprehensive Technical Guide on its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone, a synthetic derivative of the natural alkaloid febrifugin, has traversed a remarkable journey from traditional Chinese medicine to a molecule of significant interest in modern therapeutics. Initially identified for its antimalarial properties, its multifaceted biological activities have since been unveiled, revealing potent antifibrotic, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth exploration of the discovery and history of this compound, its chemical synthesis, and the intricate molecular mechanisms that underpin its diverse pharmacological profile. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to serve as a valuable resource for the scientific community.

Discovery and History: From Ancient Herb to Modern Drug Candidate

The story of this compound begins with the Chinese herb Chang Shan (Dichroa febrifuga Lour.), a plant used for centuries in traditional Chinese medicine to treat fever and malaria.[1] The active alkaloid, febrifugin, was isolated from the roots of this plant and demonstrated potent antimalarial activity.[1] However, its clinical utility was hampered by its toxicity, including gastrointestinal side effects.[1]

This led to a quest for synthetic analogs with an improved therapeutic index. In the 1960s, scientists at the Walter Reed Army Institute of Research synthesized a series of febrifugine (B1672321) derivatives, among which was a halogenated quinazolinone derivative that would later be named this compound.[2] While its development as an antimalarial for human use was not pursued extensively, this compound found a niche in veterinary medicine as a coccidiostat for poultry and cattle.[1]

The serendipitous discovery of its potent antifibrotic properties in the 1990s reignited interest in this compound for human therapeutic applications.[3] Researchers observed that this compound could inhibit collagen synthesis, a key process in the pathogenesis of fibrotic diseases.[4][5] This pivotal finding opened up new avenues of research, leading to numerous preclinical studies and clinical trials exploring its efficacy in a range of conditions, including scleroderma, Duchenne muscular dystrophy, and various cancers.[1][6][7]

Chemical Synthesis of this compound

The total synthesis of this compound has been a subject of considerable interest, with several routes developed to produce this molecule efficiently and at scale. One notable scalable synthesis involves a 12-step process that avoids chromatographic purification, yielding this compound with over 98.5% purity and an overall yield of 17%. A general representation of a synthetic approach is outlined below.

Experimental Protocol: A Scalable Total Synthesis of this compound

A multi-step synthesis starting from readily available commercial reagents can be employed. A detailed, step-by-step protocol is beyond the scope of this guide, but a representative scheme is presented. The synthesis generally involves the construction of the two key heterocyclic ring systems, the quinazolinone core and the piperidine (B6355638) moiety, followed by their coupling.

-

Synthesis of the Quinazolinone Moiety: A common starting material is an appropriately substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone ring.

-

Synthesis of the Piperidine Side Chain: The chiral piperidine component is often synthesized from a chiral starting material like D-arabinose to ensure the correct stereochemistry, which has been shown to be crucial for its biological activity.[8][9]

-

Coupling and Final Modification: The quinazolinone and piperidine fragments are then coupled, followed by final chemical modifications to yield this compound.

A schematic representation of a synthetic route is provided below.

Caption: Generalized synthetic workflow for this compound.

Molecular Mechanisms of Action

This compound exerts its diverse biological effects through two primary and distinct molecular mechanisms: inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway and the activation of the Amino Acid Starvation Response (AAR) via inhibition of prolyl-tRNA synthetase.

Inhibition of TGF-β/Smad3 Signaling

The TGF-β signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions like fibrosis, this pathway is often hyperactivated, leading to excessive collagen deposition. This compound has been shown to potently inhibit this pathway by specifically targeting the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[3][10]

By preventing the phosphorylation of Smad3, this compound blocks its translocation to the nucleus, thereby inhibiting the transcription of pro-fibrotic genes, most notably collagen type I.[3] This mechanism is central to its powerful antifibrotic effects observed in numerous preclinical models of organ fibrosis.[3][6][11]

Caption: this compound's inhibition of the TGF-β/Smad3 signaling pathway.

Experimental Protocol: Smad3 Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Culture human corneal fibroblasts or other relevant cell types in appropriate media.[12] Pre-treat cells with this compound (e.g., 10 ng/mL) for a specified duration (e.g., 1-24 hours).[12][13]

-

TGF-β Stimulation: Stimulate the cells with TGF-β (e.g., 2 ng/mL) for a short period (e.g., 30 minutes) to induce Smad3 phosphorylation.[12][14]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[14]

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-Smad3 and total Smad3, followed by incubation with appropriate secondary antibodies.[12][14]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of phosphorylated Smad3 to total Smad3.[13]

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Starvation Response (AAR)

The second key mechanism of this compound action involves its ability to inhibit prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) during protein synthesis.[15] By binding to ProRS, this compound mimics proline starvation, leading to an accumulation of uncharged prolyl-tRNA.[15]

This accumulation of uncharged tRNA activates the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn initiates a signaling cascade known as the Amino Acid Starvation Response (AAR).[16] The AAR has profound effects on cell physiology, including the selective inhibition of the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[17][18]

Caption: this compound's activation of the Amino Acid Starvation Response.

Experimental Protocol: Prolyl-tRNA Synthetase (ProRS) Activity Assay

-

Enzyme and Substrates: Use purified recombinant human ProRS enzyme.[15] The substrates include radiolabeled L-[³H]-proline, ATP, and a source of total tRNA (e.g., from rabbit liver).[15][19]

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrates, and varying concentrations of this compound or a control compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the charging of tRNA with proline.

-

Precipitation and Washing: Stop the reaction and precipitate the tRNA using trichloroacetic acid (TCA).[2] Wash the precipitate to remove unincorporated radiolabeled proline.

-

Quantification: Measure the radioactivity of the precipitated tRNA using liquid scintillation counting to determine the amount of [³H]-proline incorporated, which is a direct measure of ProRS activity.[15]

Experimental Protocol: Th17 Cell Differentiation Assay

-

Isolation of Naïve T cells: Isolate naïve CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture and Differentiation: Culture the naïve T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation. To induce Th17 differentiation, supplement the culture medium with a cocktail of cytokines, typically including TGF-β and IL-6.[20]

-

This compound Treatment: Add varying concentrations of this compound to the cell cultures at the initiation of differentiation.

-

Analysis of Th17 Differentiation: After a few days of culture, assess the differentiation of Th17 cells by:

-

Intracellular Cytokine Staining: Stimulate the cells with PMA and ionomycin, then stain for intracellular IL-17A and analyze by flow cytometry.[20]

-

ELISA: Measure the concentration of IL-17A in the culture supernatants.

-

qRT-PCR: Analyze the expression of the master Th17 transcription factor, RORγt.

-

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and toxicity of this compound from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Disease Model | System/Organism | Metric | This compound Concentration/Dose | Result | Reference |

| Malaria | Plasmodium falciparum (in vitro) | IC50 | 11 nM | Inhibition of ProRS | [2] |

| Malaria | P. falciparum (in vitro) | IC50 | 0.28 µM | Inhibition of ProRS | [2] |

| Autoimmunity | Mouse Th17 cell differentiation (in vitro) | IC50 | 3.6 nM | Inhibition of differentiation | [18] |

| Fibrosis | Bleomycin-induced pulmonary fibrosis (rat) | Collagen content | Not specified | Significant reduction | [11] |

| Fibrosis | DMN-induced liver cirrhosis (rat) | Collagen content | 5 mg/kg in diet | Almost complete prevention of increase | [21] |

| Fibrosis | Murine cGvHD model | Skin collagen | 1 µ g/mouse/day (IP) | Abrogated the increase | [4] |

| Fibrosis | Subglottic trauma (rat) | Fibrosis index | 0.1 mg/kg/day (IP) | Significant decrease | [22] |

| Cancer | Von Hippel-Lindau pheochromocytoma (mouse xenograft) | Tumor volume | 3 and 5 ppm in chow | >90% reduction | [23] |

| Cancer | Lewis Lung Cancer (mouse xenograft) | Tumor inhibition rate | Not specified | 42.4% (alone), 64.8% (with radiation) | [24] |

| Cancer | Osteosarcoma (mouse xenograft) | Tumor growth | 1 µ g/day and 5 µ g/day (IP) | Significant inhibition | [25] |

| Cancer | Colorectal cancer (mouse xenograft) | Tumor weight | Not specified | Significant reduction | [26] |

Table 2: Toxicity and Clinical Trial Data for this compound

| Parameter | Species/Population | Route | Value/Observation | Reference |

| LD50 | Rat | Oral | 30 mg/kg | [27][28] |

| LD50 | Mouse | Oral | 5 mg/kg | [27] |

| LD50 | Rabbit | Dermal | 16 mg/kg | [27] |

| Phase I Clinical Trial | Patients with advanced solid tumors | Oral | Maximum Tolerated Dose (MTD): 3.5 mg/day | [1][29] |

| Phase I Clinical Trial | Patients with advanced solid tumors | Oral | Dose-Limiting Toxicities (DLTs): Nausea, vomiting, fatigue | [1][29] |

| Phase I Clinical Trial | Patients with advanced solid tumors | Oral | Recommended Phase II Dose: 0.5 mg/day | [29] |

| Phase II Clinical Trial | Non-hospitalized adults with mild to moderate COVID-19 | Oral | 0.5mg and 1mg daily for 10 days was safe and well-tolerated | [30] |

Conclusion and Future Directions

The journey of this compound from a traditional herbal remedy to a well-characterized small molecule with dual mechanisms of action is a testament to the power of natural product-inspired drug discovery. Its ability to potently inhibit both fibrotic and inflammatory pathways has positioned it as a promising therapeutic candidate for a wide range of debilitating diseases. The detailed understanding of its molecular targets, Prolyl-tRNA synthetase and the TGF-β/Smad3 pathway, provides a solid foundation for rational drug design and the development of next-generation analogs with improved efficacy and safety profiles.

Future research should focus on several key areas. Further elucidation of the downstream effectors of the Amino Acid Starvation Response in different cell types will provide deeper insights into its pleiotropic effects. The differential activity of its enantiomers, with (+)-halofuginone showing superior efficacy in some models, warrants further investigation and the development of stereospecific synthetic routes.[6][31] Finally, well-designed clinical trials are crucial to translate the wealth of promising preclinical data into tangible therapeutic benefits for patients suffering from fibrotic, inflammatory, and neoplastic diseases. This comprehensive technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. This compound — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of collagen synthesis and changes in skin morphology in murine graft-versus-host disease and tight skin mice: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased skin tearing in broilers and reduced collagen synthesis in skin in vivo and in vitro in response to the coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects of this compound Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New uses of this compound to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. This compound inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction in pulmonary fibrosis in vivo by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of this compound on fibrosis formation secondary to experimentally induced subglottic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Treatment with this compound results in marked growth inhibition of a von Hippel-Lindau pheochromocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of TGF-β signaling with this compound can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer activity of this compound in a preclinical model of osteosarcoma: inhibition of tumor growth and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. merck.com [merck.com]

- 28. msd.com [msd.com]

- 29. Phase I and pharmacokinetic study of this compound, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound for non-hospitalized adult patients with COVID-19 a multicenter, randomized placebo-controlled phase 2 trial. The HALOS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Halofuginone as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone (HF), a derivative of the plant alkaloid febrifugine (B1672321), has garnered significant attention for its therapeutic potential in a range of diseases, including fibrosis, cancer, and autoimmune disorders.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound: the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. By competitively inhibiting the charging of proline to its cognate tRNA, this compound mimics amino acid starvation, triggering a cellular cascade known as the Amino Acid Starvation Response (AAR). This guide will detail the molecular interactions of this compound with ProRS, the downstream signaling pathways affected, and the resulting physiological consequences. Furthermore, it will present a compilation of quantitative data from key studies and provide detailed experimental protocols for researchers investigating this promising therapeutic agent.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

This compound's primary molecular target is the glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme responsible for charging both glutamic acid and proline to their respective tRNAs.[3][4] this compound specifically and potently inhibits the prolyl-tRNA synthetase activity of EPRS.[3][4]

The inhibition is competitive with proline, suggesting that this compound binds to the proline-binding site within the ProRS active site.[1] This binding is notably ATP-dependent, indicating that an ATP-induced conformational change in the enzyme is necessary for this compound to bind effectively.[1] Structural studies have revealed that ATP helps to orient this compound in a way that it mimics both the bound proline and the 3' end of the tRNA, effectively locking the inhibitor in place and preventing the charging of tRNAPro.[5] This leads to an accumulation of uncharged tRNAPro within the cell, which is the primary trigger for the subsequent signaling cascades.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound on ProRS has been quantified in various studies. The following table summarizes key inhibition constants and effective concentrations.

| Parameter | Value | Cell/System | Reference |

| IC50 | ~10 nM | Purified human ProRS | [1] |

| Kd | 30.3 nM | Staphylococcus aureus ProRS | [5][6] |

| Effective Concentration for AAR Activation | 10-100 nM | Mouse Embryonic Fibroblasts (MEFs), HepG2 cells | [7] |

| Effective Concentration for Th17 Inhibition | ~25 nM | Murine T cells | [8] |

| Effective Concentration for Collagen Synthesis Inhibition | 10-8 M (10 nM) | Fibroblast cultures | [9] |

Downstream Signaling: The Amino Acid Starvation Response (AAR)

The accumulation of uncharged tRNAPro is a signal of amino acid insufficiency, which activates the Amino Acid Starvation Response (AAR).[8][10] A key mediator of this pathway is the kinase General Control Nonderepressible 2 (GCN2).[11][12]

GCN2-Mediated Signaling Pathway

Upon binding to uncharged tRNA, GCN2 becomes activated and phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[7][10] Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis.[7] However, this translational repression is selective; the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4), is paradoxically enhanced.[11] ATF4 is a key transcription factor that upregulates genes involved in amino acid synthesis and transport, as well as stress response pathways.[11]

Physiological Consequences and Therapeutic Implications

The activation of the AAR by this compound has several significant downstream effects with therapeutic relevance.

Inhibition of Th17 Cell Differentiation

This compound has been shown to selectively inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells.[8][10] This effect is a direct consequence of AAR activation and can be rescued by the addition of excess proline.[10] The inhibition of Th17 cells, which are key mediators of autoimmunity, underlies this compound's efficacy in animal models of autoimmune diseases like experimental autoimmune encephalomyelitis.[8][10]

Inhibition of Collagen Synthesis and Fibrosis

This compound is a potent inhibitor of type I collagen synthesis.[9][13] This anti-fibrotic activity has been observed in various in vitro and in vivo models of fibrotic diseases, including scleroderma and liver cirrhosis.[9][14][15] The mechanism is linked to the inhibition of TGF-β-mediated Smad3 phosphorylation, a key signaling pathway in fibrosis.[9] While the direct link between ProRS inhibition and Smad3 signaling is still being fully elucidated, the AAR pathway is thought to play a role.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a ProRS inhibitor.

In Vitro Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This assay directly measures the enzymatic activity of ProRS in the presence of an inhibitor.

Materials:

-

Purified recombinant human ProRS

-

[14C]-Proline

-

ATP

-

tRNAPro

-

This compound or other test compounds

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing buffer, ATP, and purified ProRS.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time at 37°C.

-

Initiate the reaction by adding a mixture of [14C]-Proline and tRNAPro.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

-

Filter the precipitate through a glass fiber filter and wash with 5% TCA to remove unincorporated [14C]-Proline.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[3]

Measurement of tRNA Charging Levels in Cells

This protocol determines the ratio of aminoacylated (charged) to uncharged tRNA in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Acidic buffer (e.g., 0.1 M sodium acetate, pH 5.0)

-

RNA extraction kit

-

Northern blotting reagents or quantitative PCR with reverse transcription (qRT-PCR) primers specific for charged and uncharged tRNA.[16][17]

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Harvest the cells rapidly and lyse them in an acidic buffer to preserve the labile aminoacyl-tRNA bond.

-

Isolate total RNA using a suitable RNA extraction method under acidic conditions.

-

Separate the charged and uncharged tRNA species using acidic polyacrylamide gel electrophoresis followed by Northern blotting with a probe specific for tRNAPro.

-

Alternatively, use a qRT-PCR-based method that can differentiate between charged and uncharged tRNA.[16][17]

-

Quantify the relative amounts of charged and uncharged tRNAPro to determine the charging level.

Western Blot Analysis of AAR Pathway Activation

This method is used to detect the phosphorylation of eIF2α and the upregulation of ATF4, key markers of AAR activation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-eIF2α, anti-total-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate and imaging system

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated eIF2α and ATF4.[7][11]

Conclusion

This compound's mechanism as a specific inhibitor of prolyl-tRNA synthetase provides a compelling example of how targeting a fundamental cellular process can lead to diverse and therapeutically valuable physiological outcomes. The resulting activation of the Amino Acid Starvation Response offers a powerful lever to modulate inflammatory and fibrotic pathways. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of this compound's action and harness its full therapeutic potential. Continued investigation into the nuanced downstream effects of ProRS inhibition will undoubtedly open new avenues for the treatment of a wide range of diseases.

References

- 1. This compound and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of this compound as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Structure-Guided Design of this compound Derivatives as ATP-Aided Inhibitors Against Bacterial Prolyl-tRNA Synthetase - American Chemical Society - Figshare [acs.figshare.com]

- 7. Discordant regulation of eIF2 kinase GCN2 and mTORC1 during nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular responses to this compound reveal a vulnerability of the GCN2 branch of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of the Abundance and Charging Levels of Transfer RNAs in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of the Abundance and Charging Levels of Transfer RNAs in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofuginone's Interplay with TGF-β/Smad3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (HF), a synthetic derivative of the plant alkaloid febrifugine (B1672321), has garnered significant attention for its potent anti-fibrotic, anti-inflammatory, and anti-neoplastic properties. A substantial body of research demonstrates that its therapeutic effects are largely mediated through the targeted inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway, a critical regulator of cellular processes including fibrosis, immune responses, and cancer progression. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates this pathway, presents quantitative data from key studies, details common experimental protocols for investigation, and visualizes the complex interactions through signaling diagrams. The primary mechanism involves the inhibition of glutamyl-prolyl-tRNA synthetase (EPRS), leading to an amino acid starvation response that culminates in the specific blockade of Smad3 phosphorylation and a reduction in its total protein levels.

The TGF-β/Smad3 Signaling Pathway: A Core Overview

The TGF-β signaling pathway is pivotal in regulating tissue homeostasis, and its dysregulation is a hallmark of numerous pathologies, particularly fibrotic diseases. The canonical pathway is initiated when TGF-β ligands bind to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those involved in extracellular matrix (ECM) production like type I collagen.

This compound's Multi-Pronged Inhibition Mechanism

This compound disrupts the TGF-β/Smad3 axis through several interconnected mechanisms, making it a highly specific and potent inhibitor.

Primary Target: Glutamyl-Prolyl-tRNA Synthetase (EPRS)

The foundational mechanism of this compound's action is its direct binding to and inhibition of glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][3] Specifically, HF acts as a high-affinity, ATP-dependent inhibitor that competes with proline for the active site of the prolyl-tRNA synthetase (PRS) domain of EPRS.[4][5][6] This inhibition leads to the accumulation of uncharged tRNA for proline, tricking the cell into sensing proline starvation.[4] This perceived nutrient deficiency triggers a cellular program known as the Amino Acid Starvation Response (AAR).[4][7][8]

Downstream Effects on Smad3 Signaling

The activation of the AAR pathway is a critical event that leads to the specific inhibition of Smad3 signaling. While the complete cascade is still under investigation, key outcomes include:

-

Inhibition of Smad3 Phosphorylation: A primary consequence of HF treatment is the potent and specific blockade of TGF-β-induced Smad3 phosphorylation, while phosphorylation of the highly homologous Smad2 is largely unaffected.[9][10] This specific action on Smad3 is a key determinant of its anti-fibrotic efficacy.[9][11][12]

-

Downregulation of Smad3 Protein Expression: Several studies have demonstrated that this compound treatment leads to a dose- and time-dependent reduction in the total protein expression of Smad3.[10][13][14] This decreases the available pool of Smad3 for activation, further dampening the pathway's output.

-

Induction of Inhibitory Smad7: this compound has been shown to upregulate the expression of Smad7, an inhibitory Smad that acts as a negative feedback regulator of the pathway.[15][16] Smad7 competes with Smad2/3 for binding to the activated TβRI and recruits E3 ubiquitin ligases to target the receptor for degradation.

-

Interference with Non-Catalytic EPRS Function: Recent evidence points to a non-catalytic role for EPRS in amplifying TGF-β signaling.[1][2][3] Upon TGF-β stimulation, EPRS can be phosphorylated and subsequently binds to TβRI, stabilizing the receptor and enhancing its association with Smad2/3.[1][3][17] this compound disrupts this crucial interaction between EPRS and TβRI, leading to reduced TβRI protein levels and subsequent inhibition of the pathway.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings on the effects of this compound.

Table 1: Potency and Effective Concentrations of this compound

| Parameter | Cell/Model System | Value | Reference |

| IC₅₀ (TH17 Differentiation) | Murine T Cells | 3.6 ± 0.4 nM | [8] |

| Effective Concentration | Fibroblast Cultures | 10 nM (10⁻⁸ M) | [9] |

| Max Tolerated Concentration | Human Corneal Fibroblasts | 10 ng/mL | [13][14][18] |

Table 2: this compound's Effect on TGF-β-Induced Fibrotic Markers and Signaling

| Target Analyte | Cell Type | Treatment | Result | Reference |

| α-SMA Expression | Human Corneal Fibroblasts | 10 ng/mL HF + TGF-β | Significant reduction vs. TGF-β alone | [14][18] |

| Fibronectin Expression | Human Corneal Fibroblasts | 10 ng/mL HF + TGF-β | Significant reduction vs. TGF-β alone | [14][18] |

| Type I Collagen mRNA | Human Corneal Fibroblasts | 10 ng/mL HF + TGF-β | Significant reduction vs. TGF-β alone | [13] |

| Smad3 Protein Level | Human Corneal Fibroblasts | 10 ng/mL HF (24h) | Significant reduction vs. control | [10][14] |

| Smad3-related Reporter Activity | Human Corneal Fibroblasts | HF + TGF-β | Significant inhibition of TGF-β-induced activity | [14] |

Key Experimental Protocols

Investigating the effects of this compound on the TGF-β/Smad3 pathway involves a standard set of molecular biology techniques.

Western Blotting for Smad3 Phosphorylation and Expression

This is the most common method to directly assess the impact of HF on the core signaling components.

-

Cell Culture and Treatment: Plate cells (e.g., fibroblasts, hepatic stellate cells) and grow to 70-80% confluency. Pre-treat cells with this compound (e.g., 10-100 nM) for a specified duration (e.g., 4-24 hours).[14][19]

-

Stimulation: Stimulate the cells with TGF-β (e.g., 2-5 ng/mL) for a short period (e.g., 15-60 minutes) to induce Smad phosphorylation.[14][19]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-Smad3, total Smad3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize p-Smad3 to total Smad3 and total Smad3 to the loading control.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression

This technique is used to measure changes in the mRNA levels of TGF-β target genes.

-

Cell Culture and Treatment: Treat cells with this compound and/or TGF-β as described above, typically for a longer duration (e.g., 24 hours) to allow for transcriptional changes.[13][20]

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers (for targets like COL1A1, ACTA2, FN1), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.

Smad3-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad3/4 complex in the nucleus.

-

Transfection: Co-transfect cells (e.g., human corneal fibroblasts) with a Smad3-responsive reporter plasmid (e.g., p3TP-Lux, which contains tandem repeats of a Smad-binding element driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization).[14]

-

Treatment: After 24 hours, treat the transfected cells with this compound and/or TGF-β for an additional 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the relative luciferase units (RLU) between different treatment groups.[14]

Conclusion and Therapeutic Implications

This compound presents a compelling case as a targeted therapeutic for diseases driven by aberrant TGF-β/Smad3 signaling. Its unique mechanism of action, originating from the inhibition of EPRS and culminating in the specific suppression of Smad3 activation and expression, distinguishes it from broader-spectrum kinase inhibitors. This specificity may offer a superior therapeutic window, minimizing off-target effects. The robust preclinical data across various models of fibrosis, autoimmunity, and cancer underscore its potential.[21][22][23] For drug development professionals, future research should focus on optimizing drug delivery, exploring synergistic combinations, and further elucidating the downstream effectors of the AAR pathway to fully harness the therapeutic potential of this compound and its analogs.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. EPRS1 Controls the TGF-β Signaling Pathway via Interaction with TβRI in Hepatic Stellate Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of TGF-β signaling with this compound can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjgnet.com [wjgnet.com]

- 17. EPRS1 Controls the TGF- β Signaling Pathway via Interaction with TβRI in Hepatic Stellate Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound for fibrosis, regeneration and cancer in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound, a promising drug for treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Halofuginone: A Potent Regulator of Th17 Cell Differentiation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (HF), a derivative of the plant alkaloid febrifugine, has emerged as a powerful small molecule inhibitor of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2] These cells play a critical role in host defense against extracellular pathogens but are also key mediators of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound in modulating Th17 cell differentiation, detailed experimental protocols for its application, and a summary of key quantitative data to facilitate its use in research and drug development.

Core Mechanism of Action: Amino Acid Starvation Response

This compound's primary mechanism of action in inhibiting Th17 cell differentiation is the activation of the Amino Acid Starvation Response (AAR).[1][2] This is achieved through the specific inhibition of glutamyl-prolyl-tRNA synthetase (EPRS), the enzyme responsible for charging proline to its cognate tRNA.[3][4]

By binding to the proline-binding site of EPRS, this compound competitively inhibits its enzymatic activity.[3][5] This leads to an accumulation of uncharged prolyl-tRNA, which is sensed by the cell as proline starvation. This triggers the AAR pathway, a highly conserved cellular stress response.[1][3] The inhibition of Th17 differentiation by this compound can be rescued by the addition of excess proline, confirming the central role of EPRS inhibition.[3]

Signaling Pathway of this compound-Induced AAR

Caption: this compound inhibits EPRS, leading to the activation of the AAR pathway and subsequent inhibition of Th17 differentiation.

Impact on Key Signaling Pathways in Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors. This compound, through the AAR, impinges on several critical nodes within this network.

STAT3 Signaling